
2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14ClN3O3S and its molecular weight is 327.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods to synthesize a series of compounds, including 1,3,4-oxadiazole derivatives, through various chemical reactions. These compounds are characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structures. The synthesis involves the conversion of aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives through reactions with specific reagents in controlled conditions (Rehman et al., 2013).
Biological Screening
The synthesized compounds undergo biological screening to evaluate their activity against various enzymes and microorganisms. For instance, some derivatives have been tested for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing potential as enzyme inhibitors. This indicates their relevance in studying diseases where these enzymes are implicated (Rehman et al., 2013).
Antimicrobial Activity
Certain derivatives demonstrate antimicrobial activity against a range of bacteria, mycobacteria, and fungi. For example, compounds related to the original chemical structure have shown significant activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. This suggests their potential use in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Properties
In research focusing on cancer, novel derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. These studies aim to identify compounds with potent anticancer activities, highlighting the significance of these derivatives in cancer research and potential therapeutic applications (Vinayak et al., 2014).
Enzyme Inhibition and Anti-inflammatory Studies
Other studies have explored the enzyme inhibitory and anti-inflammatory properties of these derivatives. Compounds have been identified with promising inhibitory effects on enzymes like α-glucosidase, indicating their potential in managing diseases related to enzyme dysregulation. Additionally, some derivatives exhibit anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs (Basra et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-21-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIHNZHYNGDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
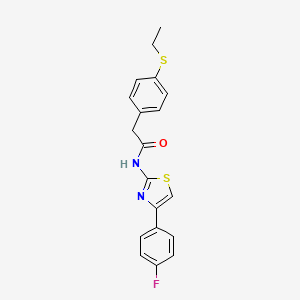
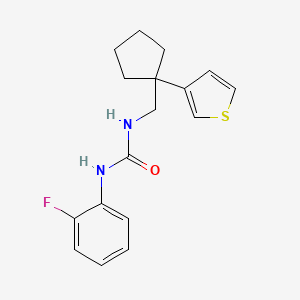
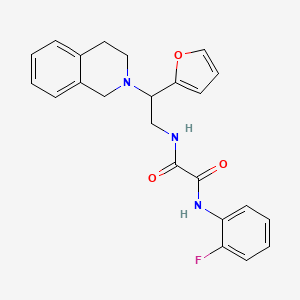

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
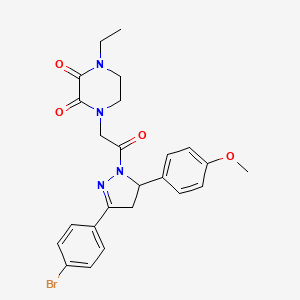
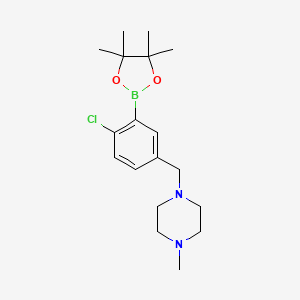
![ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2738203.png)
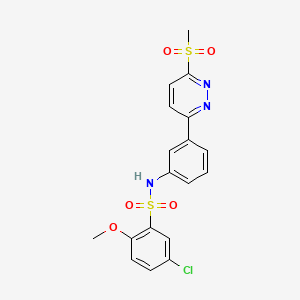
![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)
